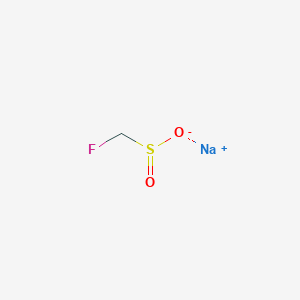
sodium fluoromethanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium fluoromethanesulfinate is an organosulfur compound with the molecular formula CH₂FNaO₂S. It is a white, crystalline solid that is soluble in water and various organic solvents. This compound is primarily used as a reagent in organic synthesis, particularly for introducing fluoromethyl groups into molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium fluoromethanesulfinate can be synthesized through the reaction of fluoromethanesulfinic acid with sodium hydroxide. The reaction typically occurs under mild conditions and yields the sodium salt of fluoromethanesulfinic acid .
Industrial Production Methods: In industrial settings, this compound is produced by the fluorination of methanesulfinic acid derivatives. This process involves the use of fluorinating agents such as sulfur tetrafluoride or hydrogen fluoride in the presence of a catalyst .
Chemical Reactions Analysis
Types of Reactions: Sodium fluoromethanesulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluoromethyl group is introduced into aromatic or aliphatic compounds.
Radical Reactions: It can generate fluoromethyl radicals under specific conditions, which can then react with alkenes, alkynes, and other unsaturated compounds.
Common Reagents and Conditions:
Oxidizing Agents: Tert-butyl hydroperoxide is commonly used to generate fluoromethyl radicals from this compound.
Catalysts: Transition metal catalysts such as copper or iron can facilitate the substitution reactions.
Major Products: The major products formed from these reactions include fluoromethylated aromatic compounds, fluoromethylated alkenes, and various fluorinated heterocycles .
Scientific Research Applications
Sodium fluoromethanesulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sodium fluoromethanesulfinate exerts its effects involves the generation of fluoromethyl radicals. These radicals can react with various substrates to form fluoromethylated products. The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used .
Comparison with Similar Compounds
Sodium trifluoromethanesulfinate (CF₃SO₂Na): Used for trifluoromethylation reactions.
Sodium difluoromethanesulfinate (CF₂HSO₂Na): Used for difluoromethylation reactions.
Uniqueness: Sodium fluoromethanesulfinate is unique in its ability to introduce a single fluoromethyl group into molecules, which can significantly alter the physical and chemical properties of the resulting compounds. This makes it a valuable reagent for fine-tuning the properties of organic molecules in various applications .
Properties
IUPAC Name |
sodium;fluoromethanesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3FO2S.Na/c2-1-5(3)4;/h1H2,(H,3,4);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVSSKREIDWEJT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2FNaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1661836-10-7 |
Source


|
| Record name | Sodium fluoromethanesulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
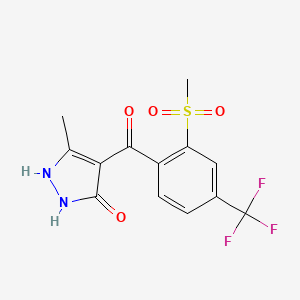
![1-[3-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6596528.png)
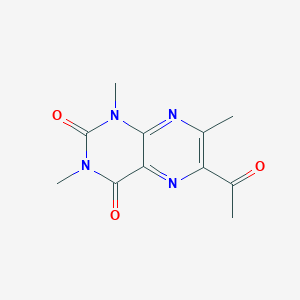
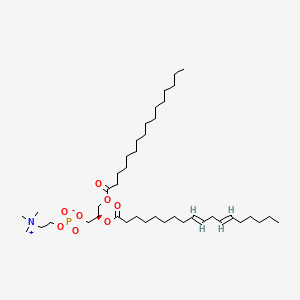
![2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] phosphate](/img/structure/B6596551.png)
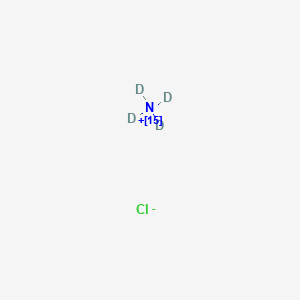
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-2-methylpropanethioate](/img/structure/B6596572.png)
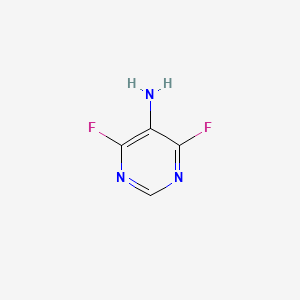
![Benzo[g]quinazoline-2,4(1H,3H)-dione](/img/structure/B6596580.png)

![ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B6596589.png)
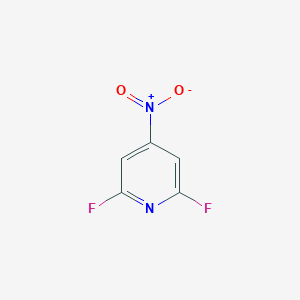
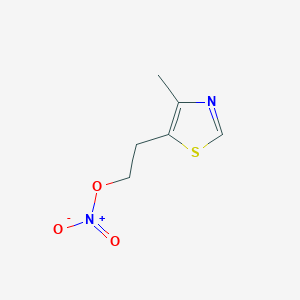
![4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine](/img/structure/B6596604.png)
